3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide
CAS No.: 289630-31-5
Cat. No.: VC6429144
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 289630-31-5 |
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Molecular Formula | C13H14N2O2 |
Molecular Weight | 230.267 |
IUPAC Name | 3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide |
Standard InChI | InChI=1S/C13H14N2O2/c1-8-4-6-11(7-5-8)14-13(16)12-9(2)15-17-10(12)3/h4-7H,1-3H3,(H,14,16) |
Standard InChI Key | LTTXLODSULZMKH-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(4-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol . The structure comprises a 3,5-dimethylisoxazole ring substituted at the 4-position with a carboxamide group, which is further linked to a 4-methylphenyl moiety.
Structural Features
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Isoxazole Core: A five-membered heterocyclic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively. Methyl groups occupy positions 3 and 5.
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Carboxamide Bridge: Connects the isoxazole ring to the 4-methylphenyl group, enhancing stability and influencing biological interactions.
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Aromatic Substituent: The 4-methylphenyl group contributes to lipophilicity, potentially affecting membrane permeability and target binding .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 244.29 g/mol | |
Molecular Formula | C₁₄H₁₆N₂O₂ | |
SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C | |
Topological Polar Surface Area | 64.6 Ų |
Synthesis and Manufacturing Processes
General Synthesis Pathways
While no direct synthesis protocols for 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide are published, analogous compounds are synthesized via cyclization and condensation reactions. A patented method for 3-aryl-5-alkylisoxazole-4-carboxylic acid derivatives involves:
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Aldoxime Formation: Reaction of substituted aldehydes (e.g., 4-methylbenzaldehyde) with hydroxylamine to form aldoximes .
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Cyclization: Treatment with alkyl acetoacetates under basic conditions to yield isoxazole esters .
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Hydrolysis and Amidation: Acid-catalyzed hydrolysis of esters to carboxylic acids, followed by coupling with amines using dehydrating agents like dicyclohexylcarbodiimide .
Table 2: Reagents and Conditions for Key Steps
Step | Reagents/Conditions | Yield |
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Aldoxime Formation | NH₂OH·HCl, NaOH, ethanol, reflux | 75–85% |
Cyclization | K₂CO₃, DMF, 80°C | 60–70% |
Amidation | DCC, DMAP, CH₂Cl₂, rt | 50–65% |
Stereochemical Considerations
The aldoxime intermediate may exist as E/Z isomers, but cyclization typically proceeds with low stereoselectivity, yielding racemic mixtures . Purification via column chromatography or recrystallization is required to isolate the desired product.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Estimated at 3.2 (moderately lipophilic), favoring blood-brain barrier penetration.
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with solubilizing agents for oral delivery .
Metabolic Stability
Microsomal studies on analogs suggest hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4, with potential formation of hydroxylated metabolites .
Applications and Industrial Relevance
Pharmaceutical Development
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Immunosuppressants: Potential use in autoimmune diseases, leveraging structural similarities to leflunomide .
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Anthelmintics: Broad-spectrum activity against gastrointestinal nematodes in veterinary medicine .
Agricultural Chemistry
Isoxazole derivatives are explored as fungicides and herbicides. The methylphenyl group may enhance soil persistence, though environmental impact studies are lacking .
Future Research Directions
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Target Identification: High-throughput screening to map interactions with immune or parasitic targets.
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Prodrug Design: Improving bioavailability through ester or phosphate prodrugs.
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Ecotoxicology: Assessing effects on non-target species in agricultural settings.
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